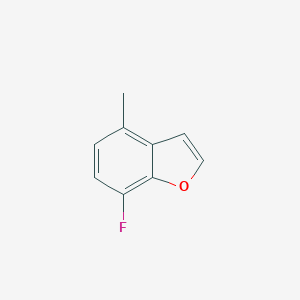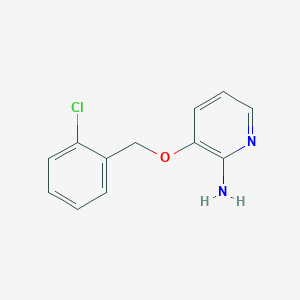
2-Amino-3-(2-chlorobenzyloxy)pyridine
Vue d'ensemble
Description
2-Amino-3-(2-chlorobenzyloxy)pyridine is a chemical compound that belongs to the pyridine family. It is also known as Cbz-2-amino-3-chloropyridine or CBAP. This compound has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2-chlorobenzyloxy)pyridine is not fully understood. However, studies have suggested that it may act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This, in turn, may lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). Further studies are needed to fully elucidate the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Amino-3-(2-chlorobenzyloxy)pyridine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-3-(2-chlorobenzyloxy)pyridine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for the research and development of 2-Amino-3-(2-chlorobenzyloxy)pyridine. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs. Additionally, it could be studied for its potential applications in other diseases, such as autoimmune disorders and neurological disorders. Finally, it could be investigated for its potential as a tool compound in chemical biology research.
Applications De Recherche Scientifique
2-Amino-3-(2-chlorobenzyloxy)pyridine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antitumor, and anti-inflammatory activities. It has also been investigated as a potential drug candidate for the treatment of various diseases, including breast cancer, lung cancer, and rheumatoid arthritis.
Propriétés
Numéro CAS |
107229-61-8 |
|---|---|
Nom du produit |
2-Amino-3-(2-chlorobenzyloxy)pyridine |
Formule moléculaire |
C12H11ClN2O |
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15) |
Clé InChI |
DUZCURUMGFQSTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |
Synonymes |
2-PyridinaMine, 3-[(2-chlorophenyl)Methoxy]- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

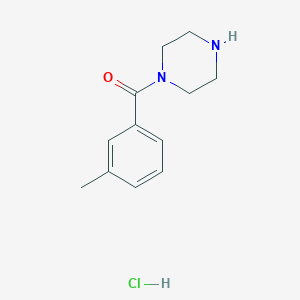
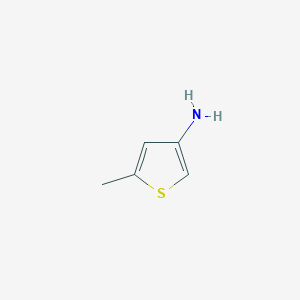
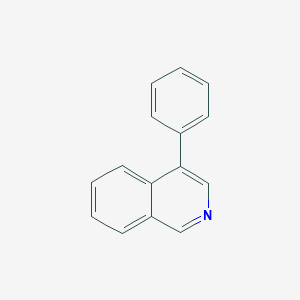
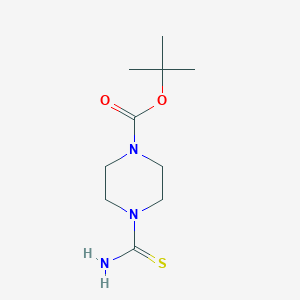
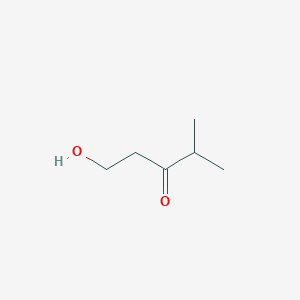
![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
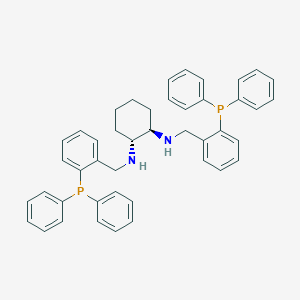
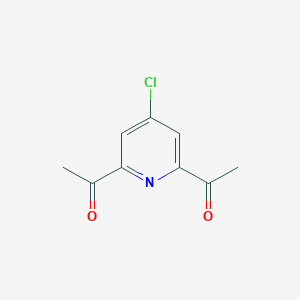
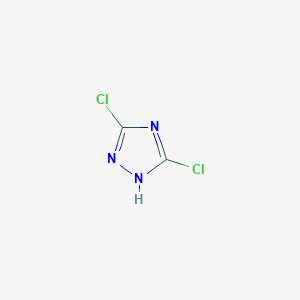
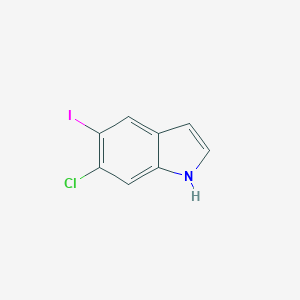
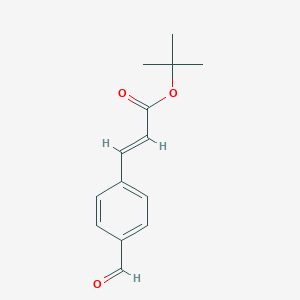
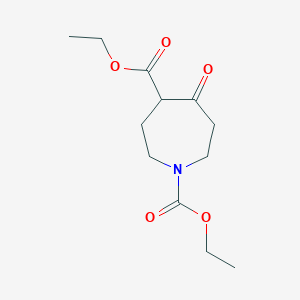
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
